molecular formula C15H11NOS B12561477 2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine CAS No. 185432-82-0

2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B12561477
CAS No.: 185432-82-0
M. Wt: 253.32 g/mol
InChI Key: CWZNGCBGMJVBKU-UHFFFAOYSA-N
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Description

2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine is an organic compound that features a naphthalene moiety linked to a pyridine ring through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2-naphthalenethiol with a pyridine derivative under specific conditions. One common method includes dissolving bipyridine and 2-naphthalenethiol in dimethylformamide (DMF), followed by the addition of copper(I) iodide (CuI) in acetonitrile. The mixture is then heated to 180°C for 20 hours under ultrasonication, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyridine ring or the naphthalene moiety.

    Substitution: The naphthalene or pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like DMF or acetonitrile, and catalysts such as copper(I) iodide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene or pyridine rings.

Scientific Research Applications

2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can modulate the activity of enzymes or proteins, leading to various biological effects. The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action, particularly in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine is unique due to its combination of a naphthalene moiety and a pyridine ring linked through a sulfur atom. This unique structure allows it to participate in a variety of chemical reactions and form stable complexes, making it valuable in multiple research and industrial applications.

Properties

CAS No.

185432-82-0

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

IUPAC Name

2-naphthalen-2-ylsulfanyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C15H11NOS/c17-16-10-4-3-7-15(16)18-14-9-8-12-5-1-2-6-13(12)11-14/h1-11H

InChI Key

CWZNGCBGMJVBKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC=[N+]3[O-]

Origin of Product

United States

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